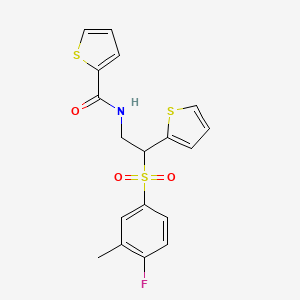
4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile” is a chemical compound with the molecular formula C12H10N2O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile” is defined by its molecular formula C12H10N2O2 . The molecular weight of this compound is 214.22 .Applications De Recherche Scientifique
Cytotoxic Agents
One of the main applications of this compound is in the development of cytotoxic agents. A study has shown that 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, which are synthesized from isatin, have demonstrated cytotoxic activity on the breast cancer cell line MCF-7 . The compound 2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide was found to be the most active in the series and demonstrated higher selectivity toward the MCF-7 cell line .
Anticancer Activity
Isatin derivatives, including “4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile”, have shown anticancer activity . This makes them promising candidates for further development in cancer treatment.
Synthetic Precursors
The compound is also used as a synthetic precursor for a variety of compounds with marked biological activity . This is due to the synthetic flexibility of isatin, which has led to the synthesis of a variety of substituted derivatives .
Vasorelaxant Activity
3,4-Dihydro-2(1H)-pyridones, a class of molecules that includes “4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile”, have demonstrated vasorelaxant activity . This makes them potential candidates for the development of treatments for cardiovascular diseases.
Anti-HIV Activity
Isatin derivatives have also shown anti-HIV activity . This suggests that “4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile” could potentially be used in the development of treatments for HIV.
Antibacterial and Antifungal Activity
Finally, 3,4-Dihydro-2(1H)-pyridones have demonstrated antibacterial and antifungal activities . This suggests that “4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile” and its derivatives could be used in the development of new antibiotics and antifungal treatments.
Safety and Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
Orientations Futures
As “4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile” is part of a collection of rare and unique chemicals provided by Sigma-Aldrich , it’s likely that it will continue to be used in early discovery research. The future directions of this compound would largely depend on the outcomes of these research studies.
Propriétés
IUPAC Name |
4-(2,3-dioxoindol-1-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-7-3-4-8-14-10-6-2-1-5-9(10)11(15)12(14)16/h1-2,5-6H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWSKOZRMPMDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2699018.png)
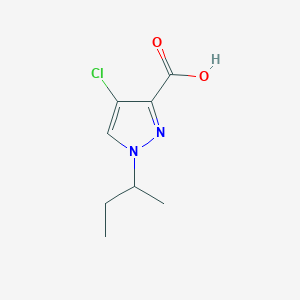
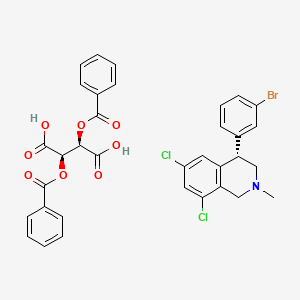
![benzyl 2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetate](/img/structure/B2699023.png)
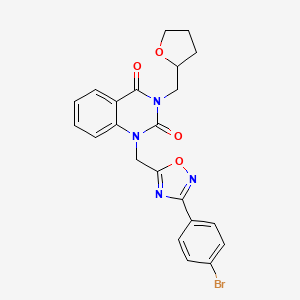
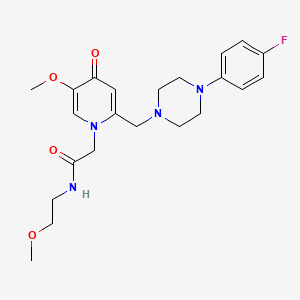
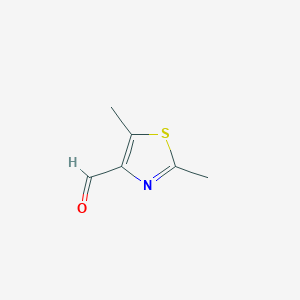
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2699030.png)
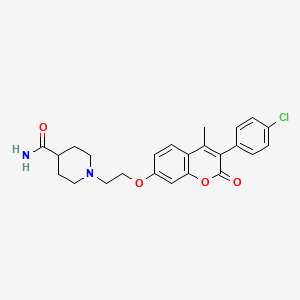
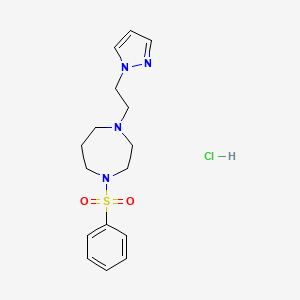
![3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylic acid](/img/structure/B2699033.png)
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2699037.png)
